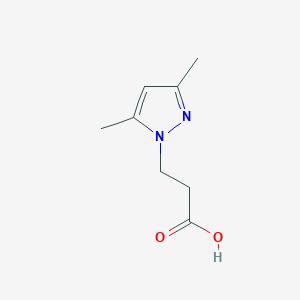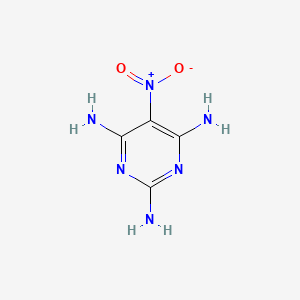
Acide 3-(3,5-diméthyl-1H-pyrazol-1-yl)propanoïque
Vue d'ensemble
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid, also known as DMPPA, is a synthetic organic compound with a molecular formula of C7H10N2O2. It is an organic acid that is used in a variety of scientific applications. It is a colorless solid that is soluble in water and organic solvents. DMPPA has a wide range of uses in chemical synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
Les composés portant un pyrazole, tels que l'« acide 3-(3,5-diméthyl-1H-pyrazol-1-yl)propanoïque », sont connus pour leurs effets pharmacologiques divers, notamment leurs activités antileishmaniennes et antimalariennes puissantes . Dans une étude, des pyrazoles couplés à l'hydrazine ont été synthétisés et évalués contre l'isolat clinique de Leishmania aethiopica et des souris infectées par Plasmodium berghei . Les résultats ont révélé que ces composés présentaient une activité antipromastigote supérieure .
Activités anticorrovirus et antitumorales
Une série de dérivés « 3-(3,5-diméthyl-1H-pyrazol-1-yl)phényl » ont été synthétisés et testés pour leur activité antivirale et antitumorale . Il a été constaté que de subtiles variations structurales sur la partie phényle permettaient de moduler les propriétés biologiques vers une activité antivirale ou antitumorale . L'activité antitumorale était due à l'inhibition de la polymérisation de la tubuline .
Traitement potentiel de la fibrose pulmonaire idiopathique
Dans une étude, une série de dérivés « 3-(3,5-diméthyl-1H-pyrazol-1-yl)phényl » ont été synthétisés pour le traitement potentiel de la fibrose pulmonaire idiopathique . L'étude a utilisé une voie non énantiosélective pour synthétiser les principaux produits .
Activités anti-inflammatoires et analgésiques
Les dérivés de l'indole, qui peuvent être synthétisés à partir de l'« this compound », ont montré des activités anti-inflammatoires et analgésiques . Ces composés ont été comparés à l'indométacine et au célécoxib, qui sont des médicaments anti-inflammatoires couramment utilisés .
Activité antioxydante
Bien que non directement liés à l'« this compound », les dérivés du pyrazole, qui peuvent être synthétisés à partir de ce composé, ont montré une activité antioxydante . Cela suggère que l'« this compound » pourrait potentiellement être utilisé dans la synthèse d'antioxydants .
Activité anticancéreuse
Les dérivés du pyrazole, qui peuvent être synthétisés à partir de l'« this compound », ont montré une activité anticancéreuse . Cela suggère que l'« this compound » pourrait potentiellement être utilisé dans la synthèse de médicaments anticancéreux .
Mécanisme D'action
- The compound contains an indole nucleus, which is known for its diverse biological activities . Indole derivatives often interact with various receptors and enzymes.
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-7(2)10(9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTDVEIIOHCFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389628 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72145-01-8 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72145-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine](/img/structure/B1305371.png)





![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)



![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)
